3-Methyl-3-pyrazolin-5-one

Description

Historical Context and Significance of Pyrazolinone Chemistry

The field of pyrazolinone chemistry dates back to the late 19th century, with the synthesis of antipyrine (B355649) by Ludwig Knorr in 1883 marking a significant milestone. nih.gov This discovery of the analgesic and antipyretic properties of a pyrazolone (B3327878) derivative sparked immense interest in this class of compounds, leading to the synthesis of numerous analogues with improved therapeutic actions. nih.gov Pyrazolinones, which are five-membered lactam rings containing two adjacent nitrogen atoms and a ketone group, have since become a cornerstone of medicinal chemistry. biomedpharmajournal.orgijpsr.com Their versatile structure allows for a wide range of chemical modifications, resulting in a vast library of derivatives with diverse pharmacological activities. nih.govijpsr.com

The significance of pyrazolinone chemistry extends beyond medicinal applications. These compounds serve as crucial intermediates and building blocks in organic synthesis for creating a variety of heterocyclic compounds. chemdad.com They are also utilized as dyes, pigments, and chelating agents, and have found applications in the extraction and separation of metal ions. ijpsr.com The rich history and broad utility of pyrazolinones underscore their enduring importance in both academic and industrial chemical research.

Relevance of 3-Methyl-3-pyrazolin-5-one (B176531) within Heterocyclic Chemistry

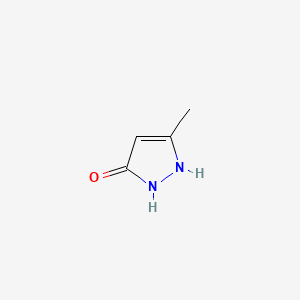

Within the broad class of pyrazolinones, this compound (also known as 3-methyl-5-pyrazolone) holds a prominent position in heterocyclic chemistry. It is a fundamental building block for the synthesis of more complex heterocyclic systems. chemdad.com Its molecular structure, featuring a five-membered ring with two nitrogen atoms, a methyl group at the third position, and a carbonyl group, provides multiple reactive sites for various chemical transformations. cymitquimica.com This reactivity allows for the introduction of different functional groups, leading to a diverse array of substituted pyrazoline derivatives with tailored properties.

A key feature of this compound is its existence in tautomeric forms, primarily the keto (CH) and enol (OH) forms. This tautomerism, where a proton migrates between the nitrogen and oxygen atoms, significantly influences its chemical behavior and reactivity. The equilibrium between these tautomers can be affected by factors such as the solvent, temperature, and the presence of substituents. The ability to exist in different tautomeric forms is a critical aspect of its role as a versatile intermediate in the synthesis of various heterocyclic compounds, including pyrimidines and other biologically active molecules.

Overview of Key Research Areas for this compound

Research involving this compound is multifaceted, spanning several key areas of chemical and biomedical science. Its primary role as a synthetic intermediate drives a significant portion of this research. chemdad.com

Key Research Areas:

Medicinal Chemistry: A major focus of research is the synthesis of novel derivatives of this compound with potential therapeutic applications. nih.govijpsr.com These derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and neuroprotective effects. nih.govnih.gov For instance, the well-known drug edaravone (B1671096), a derivative of 3-methyl-1-phenyl-2-pyrazolin-5-one, is used as a neuroprotective agent.

Organic Synthesis: The compound serves as a versatile precursor for constructing more complex heterocyclic structures. chemdad.com Researchers explore its reactivity in various chemical reactions, such as condensation, acylation, and cyclization, to develop new synthetic methodologies and access novel molecular scaffolds. scielo.br

Coordination Chemistry: The ability of this compound and its derivatives to act as ligands for metal ions is another active area of investigation. The resulting metal complexes are studied for their catalytic properties, magnetic behavior, and potential applications in materials science.

Structural and Tautomeric Studies: The tautomeric behavior of this compound continues to be a subject of detailed investigation using various spectroscopic and computational methods. Understanding the factors that influence the tautomeric equilibrium is crucial for predicting its reactivity and designing new synthetic strategies.

** interactive data table based on the data in the text **

| Property | Value |

|---|---|

| Molecular Formula | C4H6N2O |

| Molecular Weight | 98.10 g/mol |

| Melting Point | 223-225 °C (lit.) |

| CAS Number | 4344-87-0 |

| Synonyms | 3-Methyl-5-pyrazolone, 3-Methyl-1H-pyrazol-5-ol |

** interactive data table based on the data in the text **

| Research Area | Focus | Key Applications |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive derivatives | Antimicrobial, anti-inflammatory, anticancer drugs |

| Organic Synthesis | Intermediate for complex heterocycles | Development of new synthetic methods |

| Coordination Chemistry | Ligand for metal complexes | Catalysis, materials science |

| Structural Studies | Investigation of tautomerism | Understanding reactivity and reaction mechanisms |

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVHNCAJPFIFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902472 | |

| Record name | NoName_1716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4344-87-0, 108-26-9 | |

| Record name | 4344-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-3-pyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3 Methyl 3 Pyrazolin 5 One

Classical Synthetic Routes

Traditional methods for synthesizing the pyrazolone (B3327878) ring system have been well-established for over a century. These routes are characterized by their reliability and are foundational to the field of heterocyclic chemistry.

A general and fundamental approach to the pyrazole (B372694) ring system involves the condensation reaction between hydrazine (B178648) or its derivatives and 1,3-dicarbonyl compounds. researchgate.netnih.govorganic-chemistry.org This reaction is versatile, allowing for the synthesis of a wide variety of substituted pyrazoles and pyrazolones. researchgate.net The mechanism typically begins with the formation of a hydrazone intermediate through the reaction of one of the carbonyl groups with the hydrazine, which then undergoes an intramolecular cyclization to form the heterocyclic ring. chegg.com The specific nature of the substituents on both the hydrazine and the dicarbonyl compound determines the final structure of the product.

A specific and widely cited example of the aforementioned condensation reaction is the synthesis of 3-Methyl-3-pyrazolin-5-one (B176531) from ethyl acetoacetate (B1235776) and hydrazine hydrate. chegg.comjmchemsci.comresearchgate.net This reaction is a straightforward and effective method for producing the target compound in good yields. chegg.comrjpbcs.com The process involves the reaction of ethyl acetoacetate, which serves as the 1,3-dicarbonyl component, with hydrazine hydrate. researchgate.netsemanticscholar.org The reaction is often carried out in a solvent such as ethanol (B145695). jmchemsci.comresearchgate.netsemanticscholar.org The initial step is the nucleophilic attack of the hydrazine on the ester carbonyl group of the ethyl acetoacetate, followed by cyclization to yield the this compound ring. chegg.com The product typically crystallizes from the reaction mixture upon cooling and can be purified by recrystallization. rjpbcs.comsemanticscholar.org Yields for this synthesis are often reported to be high, with one procedure noting a yield of 97.3% and a purity of 99.9%. chemicalbook.com

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a classic name reaction in organic chemistry that specifically describes the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives. slideshare.netnih.govname-reaction.com This reaction is typically conducted using an acid catalyst. slideshare.netjk-sci.com The mechanism proceeds through an initial acid-catalyzed imine formation between the hydrazine and one of the carbonyl carbons of the 1,3-dicarbonyl compound. name-reaction.comjk-sci.com The second nitrogen atom of the hydrazine then attacks the other carbonyl group, leading to a second imine formation and subsequent cyclization. name-reaction.com A final deprotonation step regenerates the acid catalyst and yields the aromatic pyrazole product. name-reaction.comjk-sci.com The reaction between ethyl acetoacetate and phenylhydrazine (B124118) to produce a phenyl derivative of 3-methyl-5-pyrazolone (known as Edaravone) is a prominent application of this synthesis, with reported yields ranging from 93-100% under various conditions. ias.ac.in

Table 1: Comparison of Classical Synthetic Routes

| Synthetic Route | Key Reactants | Typical Conditions | Advantages |

| General Condensation | Hydrazine derivative, 1,3-Dicarbonyl compound | Varies, often with solvent | Versatile, wide substrate scope researchgate.netnih.gov |

| From Ethyl Acetoacetate | Ethyl Acetoacetate, Hydrazine Hydrate | Ethanol, 60°C, then cooling | High yield, high purity, specific product jmchemsci.comsemanticscholar.orgchemicalbook.com |

| Knorr Synthesis | Hydrazine derivative, 1,3-Dicarbonyl compound | Acid catalyst | Well-established, robust, good yields slideshare.netname-reaction.comias.ac.in |

Advanced Synthetic Approaches

In recent years, synthetic chemistry has moved towards developing more efficient, rapid, and environmentally friendly protocols. These advanced approaches are increasingly being applied to the synthesis of pyrazolone derivatives.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, including the synthesis of pyrazolone derivatives. mdpi.com This method significantly reduces reaction times and can lead to improved yields compared to conventional heating methods. ijpsr.com Microwave-assisted protocols have been successfully developed for one-pot syntheses of various pyrazolone derivatives, often under solvent-free conditions. mdpi.com For example, a three-component reaction of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine derivative can be efficiently carried out under microwave irradiation to produce complex pyrazolones in good to excellent yields (51–98%) within minutes. mdpi.com The use of microwave energy provides a time- and energy-saving protocol for these syntheses. mdpi.comrsc.org

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyrazolone synthesis, this has led to the development of more environmentally benign methodologies. Key aspects include the use of safer solvents like water or ethanol, the development of catalyst-free reactions, and the implementation of one-pot procedures to improve atom economy and reduce waste. ijpsr.comrsc.orgresearchgate.net For instance, a catalyst-free, one-pot, four-component domino reaction in water has been developed for the synthesis of novel furo[2,3-c]pyrazole derivatives, where a pyrazolone is generated in situ. researchgate.net Similarly, microwave-assisted syntheses often align with green chemistry principles by offering operational simplicity, short reaction times, and easy, chromatography-free workup procedures, sometimes using aqueous ethanol as the reaction medium. rsc.org

Table 2: Features of Advanced Synthetic Approaches

| Approach | Key Features | Reported Advantages |

| Microwave-Assisted | Use of microwave irradiation for heating | Rapid reaction times (often ≤10 min), high yields, solvent-free options, energy efficiency mdpi.comrsc.org |

| Green Chemistry | Use of benign solvents (e.g., water), catalyst-free conditions, one-pot reactions | Reduced environmental impact, operational simplicity, high atom economy, easy product isolation rsc.orgresearchgate.net |

One-Pot Synthetic Strategies

A notable one-pot synthesis involves a four-component reaction of 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, various aldehydes, and dimedone, mediated by diethylamine (B46881) in water at ambient temperature. mdpi.com This method yields pyrazole-dimedone derivatives in moderate to good yields. Another green and efficient one-pot, three-component reaction utilizes a ternary nanocatalytic system (TiO2/RuO2/CuO) for the synthesis of novel pyrazole derivatives via a Knoevenagel–Michael addition pathway. researchgate.net This reaction involves key reactants such as 2-hydroxy-1-naphthaldehyde, phenylhydrazine, and various active methylene (B1212753) compounds.

Furthermore, catalyst-free and environmentally friendly protocols have been developed. For instance, novel 1H-furo[2,3-c]pyrazole-4-amines have been synthesized in a one-pot four-component domino reaction in water, involving hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal (B86788) monohydrate. researchgate.net This reaction proceeds through an in-situ generated pyrazolone intermediate. The classic Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, can also be adapted into a one-pot process where the 1,3-dicarbonyl compound is generated in situ from enolates and carboxylic acid chlorides. beilstein-journals.orgnih.gov

The table below summarizes various one-pot synthetic strategies for pyrazolone derivatives.

| Reaction Type | Reactants | Catalyst/Medium | Key Features | Reference |

| Four-component | 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, Dimedone | Diethylamine in water | Ambient temperature, good yields (40-78%) | mdpi.com |

| Three-component | 2-Hydroxy-1-naphthaldehyde, Phenylhydrazine, Active methylene compounds | TiO2/RuO2/CuO nanocatalyst | Knoevenagel–Michael addition, green method | researchgate.net |

| Four-component domino | Hydrazines, Ethyl acetoacetate, Aromatic amines, Phenylglyoxal monohydrate | Water (catalyst-free) | In-situ generation of pyrazolone intermediate | researchgate.net |

| Three-component | 1,3-Dicarbonyl compounds (in-situ generated), Hydrazines | Varies | Based on the classic Knorr synthesis | beilstein-journals.orgnih.gov |

| Three-component | Pyrazolylthioureas, 2,3-Diphenylcyclopropenone, DDQ | Absolute ethanol | Synthesis of 1,3-thiazin-4(3H)-ones | tandfonline.com |

Regioselective Acylation of 3-Methyl-1-phenyl-1H-pyrazol-5-one

The acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one is a critical reaction that can lead to either C-acylation at the 4-position or O-acylation at the 5-position, due to the tautomeric nature of the pyrazolone ring. researchgate.netucalgary.ca Achieving regioselectivity is crucial for the synthesis of specific derivatives with desired properties.

Selective C-acylation is often the desired pathway, as the resulting 4-acylpyrazolones are valuable intermediates and potent metal chelators. rsc.org To achieve effective C-acylation, several experimental conditions must be carefully controlled. The reaction is typically carried out using an acyl chloride in the presence of a base. The choice of base and solvent plays a significant role in directing the regioselectivity. For instance, the use of calcium hydroxide (B78521) in anhydrous dioxane has been shown to selectively promote C-acylation. rsc.org The calcium ion is believed to form a chelate with the pyrazolone, enhancing the nucleophilicity of the C4 position and directing the acyl group to this site.

In contrast, O-acylation is favored under kinetic control, often at lower temperatures and in the absence of strong chelating agents. ucalgary.ca The reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with various alcohols under Mitsunobu conditions has been reported to achieve selective O-alkylation. researchgate.net

The following table presents data on the regioselective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one with various 4-substituted aroyl chlorides. rsc.org

| Acylating Agent | Product | Reaction Time (h) | Yield (%) | Reference |

| 4-Methylbenzoyl chloride | 4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | < 5 | High | rsc.org |

| 4-Fluorobenzoyl chloride | 4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | < 5 | High | rsc.org |

| 4-Phenylbenzoyl chloride | 4-(4-Phenylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | < 5 | High | rsc.org |

| 4-Trifluoromethylbenzoyl chloride | 4-(4-Trifluoromethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | Overnight | High | rsc.org |

Reaction Mechanisms

Nucleophilic Substitution Reactions

The pyrazole ring system, including this compound, exhibits distinct nucleophilic characteristics. The ring possesses three positions prone to nucleophilic attack: the two nitrogen atoms (N1 and N2) and the carbon at the 4-position (C4). mdpi.com The pyridine-like nitrogen atom is generally the most basic and readily participates in nucleophilic substitution reactions. mdpi.com Proton abstraction by a base generates the pyrazolate anion, which is a potent nucleophile. mdpi.com

The regioselectivity of nucleophilic substitution is influenced by steric hindrance from substituents at the C3 and C5 positions. mdpi.com In the case of this compound, the methyl group at C3 can influence the accessibility of the adjacent nitrogen atoms to incoming electrophiles. The active methylene group at the C4 position is also a key site for nucleophilic reactions, particularly in condensation reactions with electrophiles like aldehydes. rjpbcs.com

Condensation Reactions

The active methylene group at the C4 position of this compound and its derivatives is readily deprotonated, making it a strong nucleophile for condensation reactions with carbonyl compounds, especially aldehydes. rjpbcs.com These reactions are typically catalyzed by a base, such as piperidine, and result in the formation of a new carbon-carbon double bond. rjpbcs.commdpi.com

The following table provides examples of condensation reactions between 3-methyl-1-phenylpyrazolin-5-(4H)-one and various aldehydes.

| Aldehyde | Catalyst/Conditions | Product | Reference |

| Substituted 3-formylchromones | Acetic acid, heat | 4-((chromon-3-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives | mdpi.com |

| Substituted 3-formylchromones | Dioxane-triethylamine, heat | 4-((chromon-3-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives | mdpi.com |

| Substituted 3-formylchromones | Microwave irradiation (solvent-free or on alumina) | 4-((chromon-3-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives | mdpi.com |

| Benzaldehyde and substituted benzaldehydes | Piperidine in chloroform, 30-45°C | 4-(substituted benzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-ones | tandfonline.com |

| Aromatic aldehydes | Piperidine in ethanol, reflux | 4-arylidene-3-methyl-1H-pyrazol-5(4H)-one derivatives | rjpbcs.com |

Oxidation and Reduction Reactions

Pyrazoline derivatives can undergo oxidation to form the corresponding more stable aromatic pyrazoles. The ease of oxidation depends on the substitution pattern and the oxidizing agent used. For instance, 5-acyl-pyrazolines, formed from the cycloaddition of nitrile imines with enones, can be aromatized by treatment with manganese dioxide (MnO₂). acs.org The solvent plays a crucial role in the outcome of this oxidation. In a non-polar solvent like hexane, the reaction can proceed via a deacylative pathway to yield 1,3,4-trisubstituted pyrazoles. In contrast, in a polar solvent like DMSO, the fully substituted pyrazole is the major product. acs.org

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and versatile method for the synthesis of five-membered heterocyclic rings, including the pyrazole and pyrazoline core structures. tandfonline.comresearchgate.net This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. youtube.com

In the context of pyrazole synthesis, common 1,3-dipoles include nitrile imines and sydnones. youtube.comlew.ro Nitrile imines, which can be generated in situ, react with alkynes to form pyrazoles in a one-step cycloaddition. youtube.com Similarly, sydnones undergo smooth cycloaddition with acetylenes to yield pyrazoles, often with the evolution of carbon dioxide. lew.ro The reaction of sydnones with non-symmetrical alkynes can lead to the formation of a mixture of two regioisomers. lew.ro

This synthetic strategy is fundamental to the formation of the pyrazole ring itself, rather than a reaction of a pre-formed this compound. However, it is a key mechanistic pathway for accessing this class of compounds. The embedding of 1,3-dipolar cycloadditions into one-pot, multicomponent processes has further expanded the synthetic utility of this reaction for creating diverse pyrazole libraries. nih.gov

Catalyst-Free Reaction Mechanisms

The synthesis of this compound and its derivatives can be achieved through catalyst-free methodologies, aligning with the principles of green chemistry by minimizing waste and avoiding the need for catalyst removal. A primary and conventional catalyst-free approach involves the cyclocondensation reaction between a β-ketoester, such as ethyl acetoacetate, and a hydrazine derivative. researchgate.netias.ac.in

The reaction is typically performed by treating ethyl acetoacetate with hydrazine hydrate, often in a solvent like absolute ethanol or methanol, or even under solvent-free conditions. researchgate.netias.ac.inchemicalbook.com The process generally involves heating the reaction mixture to facilitate the reaction. ias.ac.insemanticscholar.org The mechanism proceeds through an initial nucleophilic attack of the hydrazine on the ester carbonyl group of the ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazolone ring. ias.ac.in

A detailed mechanistic pathway for a similar solvent-free reaction between ethyl acetoacetate and methyl hydrazine suggests the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization, liberating water to produce the final 1,3-dimethyl-5-pyrazolone (B118827) product. ias.ac.in This fundamental transformation highlights a straightforward and efficient method for constructing the pyrazolone core without the requirement of an external catalyst. While various solvents can be used, solvent-free preparations have also been reported, offering a scalable and quantitative synthesis. ias.ac.in

Influence of Water on Reaction Mechanisms

Water is increasingly recognized as a crucial and environmentally benign medium for the synthesis of pyrazole derivatives. researchgate.net Its role extends beyond that of a simple "green" solvent; it can actively participate in and influence reaction mechanisms. In the context of pyrazole synthesis, water can facilitate key steps such as proton transfer. For instance, in certain multicomponent syntheses of pyrazole derivatives, an intermolecular 1,3-proton shift is proposed to occur with the assistance of water, leading to a crucial intermediate. rsc.org

The use of water as a reaction medium can enhance reaction rates and simplify work-up procedures. rsc.org For example, the synthesis of certain pyrazole derivatives from enaminones and hydrazines has been successfully carried out in water. nih.gov In some cases, the use of a phase transfer catalyst may be employed to ensure the reaction proceeds smoothly in an aqueous medium. researchgate.net The high polarity and hydrogen-bonding capabilities of water can stabilize transition states and intermediates, thereby promoting the desired reaction pathways. This makes water a convenient and effective medium for various organic transformations, including the construction of heterocyclic systems like pyrazoles. researchgate.net

Bismuth(III)-Promoted Trifluoromethylthiolation

The incorporation of a trifluoromethylthio group (CF3S-) into organic molecules like pyrazolinones can significantly modify their chemical and biological properties. nih.gov An efficient method for the synthesis of trifluoromethylthiolated 5-hydroxy-1H-pyrazole derivatives involves a reaction promoted by Bismuth(III) chloride (BiCl3). nih.govnih.gov This methodology utilizes the reaction of pyrazolin-5-ones with an electrophilic trifluoromethylthiolating agent, such as N-phenyltrifluoromethanesulfenamide (PhNHSCF3), in the presence of BiCl3 as a Lewis acid promoter. nih.gov

The reaction proceeds smoothly to furnish the desired products in yields ranging from fair to excellent. nih.gov Optimization studies have shown that the choice of initiator and solvent is critical. While various Brønsted and Lewis acids can be used, BiCl3 was found to be the most effective, providing a significantly higher yield compared to others like TsOH or BF3·Et2O. nih.gov The optimal solvent for this transformation was identified as 1,2-dichloroethane (B1671644) (DCE), with the reaction best performed at 80 °C. nih.gov

A plausible mechanism for this transformation has been proposed. nih.gov First, the trifluoromethanesulfenamide is activated by the Lewis acid BiCl3 to generate a potent electrophile, the trifluoromethanesulfanyl cation (CF3S+). Concurrently, the pyrazolin-5-one undergoes keto-enol tautomerization to form its more nucleophilic enolate intermediate. This enolate then attacks the CF3S+ cation. The final step involves the loss of a proton from this new intermediate to yield the 4-(trifluoromethylthio)-5-hydroxy-1H-pyrazole product. nih.gov

The scope of the reaction is quite general, accommodating pyrazolin-5-ones with various alkyl and phenyl substituents at the 3-position, all of which provide the corresponding products in high yields. nih.gov

Table 1: Optimization of Bismuth(III)-Promoted Trifluoromethylthiolation of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one nih.gov

| Entry | Acid (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | None | DCE | 80 | 0 |

| 2 | TsOH (2.0) | DCE | 80 | 19 |

| 3 | BF3·Et2O (2.0) | DCE | 80 | 30 |

| 4 | BiCl3 (2.0) | DCE | 80 | 92 |

| 5 | BiCl3 (2.0) | DMSO | 80 | No Reaction |

| 6 | BiCl3 (2.0) | DMF | 80 | No Reaction |

| 7 | BiCl3 (1.0) | DCE | 80 | 75 |

| 8 | BiCl3 (2.0) | DCE | 60 | 63 |

| 9 | BiCl3 (2.0) | DCE | 100 | 85 |

Reaction conditions: 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.2 mmol), PhNHSCF3 (2.0 equiv), acid (specified equiv), and solvent (2.0 mL) for 12 h.

Tautomerism and Isomeric Forms of 3 Methyl 3 Pyrazolin 5 One

Keto-Enol Tautomerism and its Impact on Reactivity

Keto-enol tautomerism is a fundamental equilibrium process in organic chemistry, involving the interconversion of a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). frontiersin.orgyoutube.com In the context of 3-Methyl-3-pyrazolin-5-one (B176531), this equilibrium exists between the CH form (the keto tautomer) and the OH form (the enol tautomer). The position of this equilibrium has a profound impact on the compound's reactivity.

The keto tautomer, with its methylene (B1212753) group (CH2) at the C4 position, can undergo reactions typical of active methylene compounds. Conversely, the enol tautomer possesses a nucleophilic double bond and an acidic hydroxyl group, enabling it to participate in electrophilic additions and reactions involving the hydroxyl proton. The predominance of one tautomer over the other dictates the primary reaction pathways. For instance, the enol form is crucial for the compound's antioxidant activity, as the hydroxyl group can act as a radical scavenger. nih.gov The specific tautomeric form present under reaction conditions will therefore determine the structure of the resulting products.

N-H and O-H Tautomeric Forms

Beyond the keto-enol equilibrium, this compound also exhibits tautomerism involving the nitrogen atoms of the pyrazole (B372694) ring, leading to the N-H and O-H forms. These correspond to lactam-lactim tautomerism.

OH Form (Enol/Lactim): This tautomer features a hydroxyl group at the C5 position, giving the ring an aromatic character. It is also referred to as 1H-pyrazol-5-ol. clockss.org

NH Form (Amide/Lactam): This tautomer contains a carbonyl group at C5 and a proton on one of the ring nitrogen atoms. It is formally named 1,2-dihydro-3H-pyrazol-3-one. clockss.org

The equilibrium between the N-H and O-H forms is often rapid, and in some cases, distinguishing between them using techniques like ¹H NMR can be challenging due to fast proton exchange. researchgate.netresearchgate.net The choice of solvent plays a critical role in determining which tautomer predominates. Polar, protic, or hydrogen-bond accepting solvents can stabilize one form over the other through intermolecular interactions. For example, studies on 1-phenyl-3-methyl-5-pyrazolone have shown that in a polar aprotic solvent like DMSO, the OH-form is preponderant, likely due to hydrogen bonding between the solvent's oxygen atom and the hydroxyl proton. ias.ac.in In contrast, in nonpolar solvents, the CH form or dimeric structures stabilized by intermolecular hydrogen bonds may be favored. researchgate.netmdpi.com

| Substituent (at N1) | Solvent | Predominant Form(s) | Observed Ratio (OH:CH:NH) |

|---|---|---|---|

| Phenyl (Edaravone) | CDCl₃ | CH | Only CH form observed |

| Phenyl (Edaravone) | DMSO-d₆ | OH | 81:13:6 |

| Methyl | CDCl₃ | CH | Signals correspond to CH form |

| Methyl | DMSO-d₆ | OH | 70:20:2 |

Data synthesized from a study by Ghassempour et al. ias.ac.in

Influence of Substituents on Tautomeric Equilibrium

Substituents at the N1, C3, and C4 positions of the pyrazolin-5-one ring significantly alter the electronic and steric properties of the molecule, thereby shifting the tautomeric equilibrium. researchgate.net

The nature of the substituent at the N1 position is particularly influential. For 1-phenyl-3-methyl-2-pyrazolin-5-one, theoretical and experimental studies have been conducted to understand its tautomeric preferences. rsc.org Generally, electron-donating groups at the C3 position are known to shift the equilibrium toward the CH form. researchgate.net Conversely, electron-withdrawing groups can favor the OH or NH forms by modifying the acidity of the protons and the stability of the conjugated systems.

In a study on 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones, it was found that the tautomeric equilibria between the CH, OH, and NH forms were heavily influenced by the substituent at the C4 position. researchgate.netresearchgate.net Theoretical calculations have shown that bulky substituents can also play a role; for instance, increasing the size of the substituent at C3 (e.g., from H to CH₃ to C₆H₅) was found to increase the energy difference for tautomerization, indicating a shift in equilibrium. nih.gov The interplay between the electronic effects of the substituent and its potential for intramolecular interactions, such as hydrogen bonding, dictates the relative stability of the tautomers. nih.gov

Experimental and Theoretical Studies of Tautomerism

The study of pyrazolinone tautomerism relies on a combination of experimental techniques and theoretical calculations to provide a comprehensive picture of the structures and their equilibria. rsc.org

Experimental Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for identifying and quantifying tautomers in solution. researchgate.netresearchgate.net ¹H NMR is effective for identifying the CH tautomer, though it can be difficult to distinguish between rapidly exchanging OH and NH forms. researchgate.net Low-temperature NMR studies can slow the proton exchange rate, allowing for the observation of separate signals for each tautomer. fu-berlin.de

X-ray Crystallography: This technique provides definitive structural information about the tautomeric form present in the solid state. rsc.org For example, an X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of the 1-phenyl-1H-pyrazol-3-ol (OH form) in the crystal. mdpi.com

UV-Visible Spectroscopy: The different tautomers have distinct electronic structures and thus exhibit different UV-Vis absorption spectra. This method has been used in conjunction with theoretical calculations to analyze the tautomeric forms of 1-phenyl-3-substituted-pyrazol-5-ones. chemicalpapers.com

Theoretical Methods:

Quantum Chemical Calculations: Ab initio and Density Functional Theory (DFT) methods, such as B3LYP, are widely used to calculate the relative energies and stabilities of the different tautomers. researchgate.netrsc.org These calculations can simulate the molecule in the gas phase or in solution using models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.netnih.gov Theoretical studies can predict geometries, NMR chemical shifts, and vibrational frequencies, which can then be compared with experimental data to validate the findings. researchgate.netrsc.org

These combined approaches have been crucial in elucidating that the CH tautomer is often the most stable in the gas phase, but that the solvent environment is a determining factor for the predominant form in solution. researchgate.netrsc.org

| Methodology | Type | Key Findings/Applications |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Experimental | Identifies and quantifies tautomers in solution; helps differentiate CH, OH, and NH forms. researchgate.netresearchgate.net |

| X-ray Crystallography | Experimental | Determines the precise tautomeric structure in the solid state. mdpi.comrsc.org |

| UV-Visible Spectroscopy | Experimental | Analyzes tautomeric composition based on distinct electronic absorption spectra. chemicalpapers.com |

| Density Functional Theory (DFT) | Theoretical | Calculates relative energies and stabilities of tautomers in gas phase and solution. nih.govrsc.org |

| Ab initio Calculations | Theoretical | Compares theoretical predictions (e.g., chemical shifts) with experimental results. researchgate.netresearchgate.net |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 3-Methyl-3-pyrazolin-5-one (B176531), providing detailed information about the hydrogen and carbon environments within the molecule. A critical aspect of its NMR analysis is the compound's existence in different tautomeric forms (the CH, OH, and NH forms), the equilibrium of which is highly dependent on the solvent used. researchgate.netunirioja.es This tautomerism significantly influences the observed chemical shifts. In low polarity solvents, the keto form (CH form) is generally the predominant species, while in polar solvents like DMSO, a hydroxy tautomer (OH form) becomes more significant. researchgate.netunirioja.es

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum typically shows signals corresponding to the methyl group (CH₃), the methylene (B1212753) group (CH₂) in the pyrazolone (B3327878) ring, and the amine (NH) protons. The chemical shifts of the CH₂ and NH protons are particularly sensitive to the tautomeric equilibrium.

A study provided experimental ¹H NMR data that aligns with the expected structure. jocpr.com The signals for the methyl protons appear at a characteristic upfield position, while the methylene protons on the ring and the labile NH protons are observed further downfield. jocpr.com

Table 1: Experimental ¹H NMR Chemical Shifts (δ) for 3-Methyl-5-pyrazolone

| Proton | Chemical Shift (ppm) |

|---|---|

| H at C4 (CH₂) | 3.25 |

| H at N1 (NH) | 8.80 |

| H of CH₃ | 2.05 |

Source: Data from a theoretical and experimental study on pyrazolones. jocpr.com

Carbon-13 NMR (¹³C NMR) spectroscopy is used to analyze the carbon backbone of the molecule. The spectrum reveals distinct signals for the methyl carbon, the methylene carbon (C4), the C=N carbon (C3), and the carbonyl carbon (C5). The chemical shift of the C5 carbon is a key indicator of the predominant tautomeric form; a signal in the range of ~170 ppm is characteristic of a carbonyl group (C=O) in the keto form. ias.ac.in

Experimental and theoretical studies have provided assignments for the carbon signals, confirming the pyrazolone framework. jocpr.com The carbonyl carbon typically appears at the most downfield position due to its electronegative oxygen environment. jocpr.com

Table 2: Experimental ¹³C NMR Chemical Shifts (δ) for 3-Methyl-5-pyrazolone

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C3 | 144.7 |

| C4 | 41.5 |

| C5 | 179.0 |

| CH₃ | 11.4 |

Source: Data from a theoretical and experimental study on pyrazolones. jocpr.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for establishing complex structural connectivities. While essential for elucidating the structures of more complex or substituted pyrazolone derivatives, detailed 2D NMR studies are not commonly reported for the relatively simple and well-established structure of the parent this compound. rsc.orgtandfonline.com

In studies of substituted pyrazolones, for example, HMBC experiments are used to confirm long-range couplings between protons and carbons, such as the correlation between the methyl protons and the C3 and C4 carbons of the pyrazolone ring, which is crucial for unambiguous assignment of the quaternary carbons. rsc.org Similarly, ¹H-¹H COSY spectra are used to identify neighboring protons in substituted derivatives. rsc.org

Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is a valuable technique for studying the structure of molecules in their crystalline form. This is especially important for compounds like pyrazolones that exhibit tautomerism, as the predominant tautomer in the solid state can differ from that in solution. nih.govfu-berlin.de

Studies on pyrazole (B372694) derivatives have demonstrated that ssNMR can definitively identify the existing tautomer in the crystal lattice. nih.gov For instance, analysis of a dinitrophenyl derivative of 3-methyl-2-pyrazolin-5-one (B87142) showed that the CH tautomer was the most stable form in the solid state. nih.gov By comparing solid-state and solution NMR data, researchers can gain a complete picture of the compound's structural behavior in different phases. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides clear evidence for its key structural features.

A detailed experimental and computational FT-IR spectroscopic study has been conducted on 3-Methyl-5-Pyrazolone (MP), providing precise assignments for its vibrational frequencies. jocpr.com The spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) group, typically observed around 1700 cm⁻¹. Other significant bands include those for N-H stretching, C-H stretching of the methyl and methylene groups, and C=N stretching. jocpr.com

Table 3: Characteristic IR Absorption Bands for 3-Methyl-5-pyrazolone

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching | 3422 |

| C-H Stretching (CH₂) | 3110 |

| C=O Stretching | 1700 |

| C=N Stretching | 1599 |

| CH₂ Bending | 1450 |

| CH₃ Bending | 1411 |

Source: Data from a theoretical and experimental study on pyrazolones. jocpr.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight of 98.10 g/mol . The fragmentation pattern of pyrazoles and their derivatives often involves characteristic losses of small molecules. nih.govresearchgate.net The fragmentation of the pyrazole ring can proceed through the expulsion of molecules like hydrogen cyanide (HCN) or molecular nitrogen (N₂). researchgate.net

Table 4: Key Mass Spectrometry Data (GC-MS) for this compound

| m/z Value | Interpretation |

|---|---|

| 98 | Molecular Ion [M]⁺ |

| 41 | Fragment Ion |

| 39 | Fragment Ion |

Source: Data from the NIST Mass Spectrometry Data Center.

The molecular ion at m/z 98 confirms the molecular formula C₄H₆N₂O. The fragment ions are formed through the cleavage of the pyrazolone ring structure.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound (C₄H₆N₂O) was resolved and refined to a final R-factor of 0.071. iucr.org The analysis established that the compound crystallizes in the monoclinic system with the space group P2₁/a. iucr.org The unit cell contains four molecules (Z=4). iucr.org The molecule is essentially planar, a feature confirmed by the calculation of a least-squares plane through seven of its atoms, which showed a standard deviation of only 0.009 Å from the plane. iucr.org

A significant feature of the crystal packing is the presence of hydrogen-bonded layers parallel to the ab plane. iucr.org This intermolecular hydrogen bonding network plays a crucial role in stabilizing the solid-state structure of the compound. iucr.orgresearchgate.net

Detailed crystallographic data are summarized in the table below.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₆N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 10.520 (3) |

| b (Å) | 6.499 (2) |

| c (Å) | 8.052 (1) |

| β (°) | 114.45 (1) |

| Volume (ų) | 501.2 |

| Z | 4 |

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample. This analysis serves to verify the empirical formula of a synthesized compound and assess its purity. For this compound, the molecular formula is C₄H₆N₂O, corresponding to a molecular weight of approximately 98.10 g/mol . stenutz.eunist.govsigmaaldrich.com

The theoretical elemental composition is calculated based on this formula. Experimental results from combustion analysis should closely match these theoretical values to confirm the identity and purity of the compound. Published studies report experimental findings that are in strong agreement with the calculated percentages. iucr.orgresearchgate.net For instance, one analysis found carbon at 49.20%, hydrogen at 6.17%, and nitrogen at 28.50%, with oxygen determined by difference to be 16.13%. iucr.org Another study reported findings of C, 48.64%; H, 5.98%; and N, 28.12%. researchgate.net These slight variations are within acceptable experimental error.

The comparison between the calculated and experimentally found elemental composition is presented below.

Table 2: Elemental Analysis Data for this compound (C₄H₆N₂O)

| Element | Calculated % iucr.org | Found % (Study 1) iucr.org | Found % (Study 2) researchgate.net |

|---|---|---|---|

| Carbon (C) | 49.98 | 49.20 | 48.64 |

| Hydrogen (H) | 6.12 | 6.17 | 5.98 |

| Nitrogen (N) | 28.57 | 28.50 | 28.12 |

Theoretical and Computational Chemistry of 3 Methyl 3 Pyrazolin 5 One

The study of 3-Methyl-3-pyrazolin-5-one (B176531) and its derivatives through theoretical and computational chemistry provides profound insights into its molecular structure, reactivity, and potential applications. These computational approaches allow for the examination of molecular properties that can be difficult to measure experimentally.

Biological Activities and Mechanistic Insights

Anti-inflammatory and Analgesic Properties

Derivatives of 3-methyl-3-pyrazolin-5-one (B176531) have long been recognized for their potent anti-inflammatory and analgesic effects. Since the initial synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one, numerous studies have confirmed the efficacy of this class of compounds in mitigating inflammation and pain. nih.gov Many of these derivatives have been developed into clinically used non-steroidal anti-inflammatory drugs (NSAIDs). nih.govbiomedpharmajournal.org

Research has demonstrated that specific pyrazolone (B3327878) derivatives exhibit significant dose-dependent inhibitory effects in acute inflammation models, such as carrageenan-induced edema. nih.govresearchgate.net Furthermore, they have shown prominent anti-arthritic activity in chronic inflammation models, like adjuvant and formaldehyde-induced arthritis. nih.gov This activity is often associated with a reduction in total leukocyte count, erythrocyte sedimentation rate, and the volume of exudate in inflammatory conditions. nih.gov For instance, a study on certain aryl 3-methyl-5-pyrazolone derivatives confirmed potent analgesic and anti-inflammatory activities using the acetic acid writhing method in mice and the carrageenan-induced rat paw edema model, respectively. researchgate.net However, it is noteworthy that not all derivatives possess both properties; some may exhibit strong anti-inflammatory effects without a corresponding analgesic action. nih.gov

| Inflammation Model | Effect Observed | Key Findings |

|---|---|---|

| Carrageenan, Histamine, Dextran-induced Oedema (Rats) | Inhibitory Action | Oral treatment showed dose-related inhibition. nih.gov |

| Adjuvant and Formaldehyde-induced Arthritis (Rats) | Anti-arthritic Activity | Displayed prominent activity in chronic tests. nih.gov |

| Carrageenan-induced Pleurisy (Rats) | Reduced Exudate and Leucocyte Migration | Lowered levels of exudate volume and migration of leucocytes. nih.gov |

The primary mechanism behind the anti-inflammatory action of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, particularly COX-2, are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain. A number of pyrazole (B372694) and pyrazoline derivatives have been specifically designed and synthesized as selective COX-2 inhibitors. nih.govdntb.gov.ua For example, a series of 1,3,4-trisubstituted pyrazoles demonstrated potent anti-inflammatory activity attributed to COX-2 inhibition. nih.gov The selectivity for COX-2 over COX-1 is a critical aspect of modern NSAID development, as it is associated with a reduced risk of gastrointestinal side effects. Research has identified specific pyrazole-based compounds that exhibit high COX-2 selectivity, comparable to standard drugs like Celecoxib. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

The this compound core is also a valuable pharmacophore for developing antimicrobial agents. Various substituted derivatives have been synthesized and tested against a range of pathogenic microorganisms, demonstrating both antibacterial and antifungal properties. semanticscholar.orgnih.gov

Studies have shown that these compounds can exhibit inhibitory activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli. biomedpharmajournal.orgsemanticscholar.orgresearchgate.net The level of activity, ranging from slight to moderate, often depends on the specific substitutions on the pyrazolone ring. biomedpharmajournal.org For example, a series of 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives were synthesized and showed activity against B. subtilis, S. aureus, and E. coli. semanticscholar.orgresearchgate.net In addition to antibacterial effects, antifungal activity has been observed against species like Candida albicans, a common yeast-like fungus. semanticscholar.orgresearchgate.netnih.gov

| Bacterial Strain | Type | Observed Activity |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Slight to moderate inhibition. biomedpharmajournal.orgnih.gov |

| Escherichia coli | Gram-negative | Slight to moderate inhibition. biomedpharmajournal.orgnih.gov |

| Pseudomonas aeruginosa | Gram-negative | Inhibition observed. nih.gov |

Antioxidant Properties and Free Radical Scavenging Mechanisms

A significant body of research highlights the antioxidant capabilities of this compound derivatives. The compound Edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one) is a well-established potent free radical scavenger. mdpi.comresearchgate.net The antioxidant mechanism involves the donation of an electron from the anionic form of the molecule to neutralize highly reactive oxygen species (ROS), such as hydroxyl radicals. nih.govresearchgate.netsemanticscholar.org The rate of this scavenging activity is pH-dependent, with the anionic form being significantly more reactive. nih.govsemanticscholar.org

These compounds demonstrate their antioxidant effects in both aqueous and lipid phases. mdpi.com They effectively quench active oxygen and trap hydroxyl radicals, which are key drivers of oxidative stress. researchgate.net Studies evaluating various derivatives have consistently shown good radical scavenging activity, with some compounds proving to be more potent than standard antioxidants like ascorbic acid. nih.gov The pyrazole ring itself is considered to have antioxidant properties and can help prevent oxidative stress by diminishing lipid peroxidation and enhancing the activity of antioxidant enzymes. tandfonline.com

A crucial aspect of the antioxidant activity of these pyrazolone derivatives is their ability to inhibit lipid peroxidation. researchgate.net Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can cause significant damage to cell membranes. Edaravone has been shown to inhibit the aerobic oxidation of phosphatidylcholine liposomal membranes, a model for cell membrane damage. nih.govsemanticscholar.org It effectively suppresses lipid peroxidation initiated by both water-soluble and lipid-soluble radicals. nih.govsemanticscholar.org This protective effect is achieved by trapping peroxide radicals and preventing hydroxyl-mediated lipid peroxidation. researchgate.net Other novel 3,5-diaryl pyrazoline derivatives have also demonstrated significant inhibitory activity against the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis. nih.govkribb.re.kr

The potent free radical scavenging and anti-lipid peroxidation properties of 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) make it a significant neuroprotective agent. mdpi.comresearchgate.net Oxidative stress is a major contributor to neuronal damage in various neurological conditions, including ischemic stroke. Edaravone is utilized therapeutically to mitigate this damage by detoxifying free radicals, particularly hydroxyl radicals. mdpi.com By preventing oxidative damage to cellular components, it helps protect neuronal cells from the cytotoxic effects of ischemia and reperfusion injury. researchgate.netresearchgate.net

Anticancer and Antitumor Potential

The pyrazolone scaffold has emerged as a promising framework for the development of novel anticancer agents. Numerous derivatives have been synthesized and evaluated for their cytotoxic properties against various human cancer cell lines, showing potential as antiproliferative agents. tandfonline.comnih.gov

Derivatives such as 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have demonstrated cytotoxicity against colorectal carcinoma cells. nih.gov The mechanism of action for many of these compounds involves inducing cell cycle arrest and apoptosis (programmed cell death). tandfonline.com For example, certain 3,5-diphenylpyrazoline derivatives have been shown to arrest the cell cycle at the G2/M phase and induce both early and late apoptosis in liver cancer cells (HepG-2). tandfonline.com This is often accompanied by the upregulation of tumor suppressor proteins like p53 and the downregulation of anti-apoptotic proteins such as Bcl-2. tandfonline.com Furthermore, pyrazoline-based compounds have been investigated for their activity against non-small cell lung cancer, prostate cancer, and breast cancer cell lines, with some exhibiting significant growth inhibition. nih.govuniv.kiev.uaresearchgate.netsemanticscholar.org

| Compound Class | Cancer Cell Line | Observed Effect |

|---|---|---|

| 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) | Colorectal (RKO) | Cytotoxicity, induction of apoptosis. nih.gov |

| 3,5-Diphenylpyrazoline-1-thiocarboxamide | Liver (HepG-2) | Cell cycle arrest at G2/M phase, induction of apoptosis. tandfonline.com |

| 1,3-Diarylpyrazolones | Non-Small Cell Lung Cancer | Antiproliferative activity. nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Colon (HCT-116), Prostate (PC-3) | Antitumor activity. researchgate.net |

Cytotoxicity in Cancer Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic activity against a range of human cancer cell lines. While specific data for the parent compound is limited, numerous studies have highlighted the anticancer potential of its analogues.

For instance, certain pyrazole derivatives have been evaluated for their in vitro cytotoxicity against the A549 human lung adenocarcinoma cell line. mdpi.com One of the tested compounds exhibited an effective concentration (EC50) of 220.20 µM. mdpi.com Another study on 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives, which are synthesized from 3-methyl-1-phenyl-5-pyrazolone, identified a particularly potent compound with an IC50 of 9.9 ± 1.1 μM against the colorectal RKO carcinoma cell line. nih.gov

Furthermore, isoquinolinone derivatives incorporating a pyrazole moiety have shown activity against various cancer cell lines. Specifically, 1,3-dimethyl-1H-pyrazol-5-yl and 1,3,5-trimethyl-1H-pyrazol-4-yl isoquinolinones displayed sensitivity against leukemia (RPMI-8226) and breast cancer (MDA-MB-468) cell lines. univ.kiev.ua

| Derivative | Cell Line | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2H-pyrrole-1-carboxamide | A549 (Lung) | 220.20 | mdpi.com |

| 4,4ʹ-[(2-Hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | RKO (Colorectal) | 9.9 ± 1.1 | nih.gov |

| 1,3-Dimethyl-1H-pyrazol-5-yl isoquinolinone | RPMI-8226 (Leukemia) | - | univ.kiev.ua |

| 1,3-Dimethyl-1H-pyrazol-5-yl isoquinolinone | MDA-MB-468 (Breast) | - | univ.kiev.ua |

Mechanisms of Cell Death (e.g., Apoptosis, Autophagy)

The cytotoxic effects of this compound derivatives are often linked to the induction of programmed cell death pathways, such as apoptosis. Research into the mechanisms of action has revealed that these compounds can trigger apoptosis through various signaling cascades.

One study on 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) demonstrated that a potent derivative induced apoptosis in the RKO colorectal cancer cell line. nih.gov The mechanism was found to be mediated by the p53 tumor suppressor protein. nih.gov Furthermore, the study observed the activation of autophagy proteins, suggesting a complex interplay between different cell death and survival pathways. nih.gov

In a separate investigation, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to activate pro-apoptotic proteins, including Bax, p53, and Caspase-3. nih.gov These compounds were also shown to inhibit the anti-apoptotic protein Bcl-2, thereby promoting cell death. nih.gov The induction of DNA damage was another mechanism of action identified for these derivatives, highlighting their potential to interfere with cancer cell replication and survival. nih.gov The inhibition of autophagy has also been shown to enhance chemotherapy-induced apoptosis in cancer cells, a principle that could be relevant to the action of pyrazolone derivatives. mdpi.com

Other Reported Biological Activities

Beyond their anticancer potential, this compound and its derivatives have been investigated for a variety of other biological effects.

Antipyretic Effects

Derivatives of 3-methyl pyrazolone have shown significant antipyretic (fever-reducing) activity. In one study, three different 3-methyl pyrazolone derivatives were evaluated for their ability to reverse hyperthermia in animal models. nih.govresearchgate.net All tested compounds demonstrated a significant reduction in body temperature, comparable to the standard drug paracetamol. nih.govresearchgate.net

| Compound | Temperature Reduction (°C) | Standard Drug (Paracetamol) | Reference |

|---|---|---|---|

| PYZ1: 4-[4-N dimethylamino benzylidine]-3-methyl pyrazolin-5(4H)-one | Significant reduction | Similar activity | nih.govresearchgate.net |

| PYZ2: 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one | Reduced to 37.8 °C | 37.46 °C | nih.govresearchgate.net |

| PYZ3: 4-[benzylidine]-3-methylpyrazolin-5(4H)-one | Significant reduction | Similar activity | nih.govresearchgate.net |

Anticonvulsant Properties

The pyrazoline scaffold is a recurring structural motif in the design of novel anticonvulsant agents. Various derivatives have been synthesized and evaluated for their efficacy in preclinical models of epilepsy. For instance, a novel series of quinazolinone derivatives bearing a pyrazole moiety displayed strong anticonvulsant activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. ijper.org One of the most successful compounds provided 73.63% protection in the MES test and 75.59% protection in the scPTZ model. ijper.org

Another study focused on pyrazolo[1,5-a] nih.govtandfonline.comresearchgate.nettriazines, which can be synthesized from 5-aminopyrazoles, and found that one derivative offered significant protection against MES-induced seizures. scielo.org.co

Antidepressant Activity

Several studies have pointed to the potential of pyrazoline derivatives as antidepressant agents. In one study, a series of 1,5-diaryl-3-[4-(methyl-sulfonyl)phenyl]-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their antidepressant-like activity. nih.gov Several of these compounds significantly shortened the immobility time of mice in the tail suspension test (TST) and modified forced swimming test (MFST), which are common behavioral assays for screening antidepressants. nih.gov

Another investigation of 3,5-diphenyl-2-pyrazoline derivatives also reported significant antidepressant activity in the Porsolt behavioral despair test. semanticscholar.org Certain derivatives with methoxy (B1213986) and chloro substitutions on the phenyl rings were found to reduce immobility times by 41.94-48.62%. semanticscholar.org

Antiamoebic and Antimycobacterial Activities

The therapeutic spectrum of pyrazolone derivatives extends to infectious diseases, with demonstrated activity against amoeba and mycobacteria.

Antiamoebic Activity: A series of pyrazolo[3,4-d]pyrimidine-6-one derivatives, synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, exhibited potent in vitro antiamoebic activity against the HM1:IMSS strain of Entamoeba histolytica. tandfonline.com Several of the synthesized compounds showed significantly lower IC50 values (as low as 0.04 µM) compared to the standard drug metronidazole (B1676534) (IC50 = 1.33 µM). tandfonline.com

Antimycobacterial Activity: Various pyrazoline-based compounds have been identified as promising antimycobacterial agents. rsc.org For example, 3,5-disubstituted-pyrazoline derivatives have been synthesized and tested against Mycobacterium tuberculosis H37Ra. semanticscholar.org One compound, in particular, showed a potent minimum inhibitory concentration (MIC) of 17 µM. semanticscholar.org Other derivatives in the same study also exhibited moderate activity with MIC values ranging from 60 µM to 140 µM. semanticscholar.org

| Activity | Derivative Type | Organism | Potency (IC50/MIC) | Reference |

|---|---|---|---|---|

| Antiamoebic | Pyrazolo[3,4-d]pyrimidine-6-one | Entamoeba histolytica | 0.04 µM | tandfonline.com |

| Antimycobacterial | 3,5-Disubstituted-pyrazoline | Mycobacterium tuberculosis H37Ra | 17 µM | semanticscholar.org |

Interaction with Biological Targets (e.g., enzymes, receptors)

The biological activities of this compound derivatives are a direct result of their interaction with specific biological targets, primarily enzymes.

The most well-documented interaction is the allosteric inhibition of Protein Kinase C-ζ (PKCζ). researchgate.netnih.gov Unlike competitive inhibitors that bind to the active ATP site, these pyrazoline derivatives bind to the PIF-pocket on the kinase's catalytic domain. researchgate.net This interaction induces a conformational change that inhibits the enzyme's activity. The binding is highly specific, as demonstrated by the sharp structure-activity relationships and the significantly reduced activity of these inhibitors toward a PIF-pocket mutant of PKCζ (PKCζ[Val297Leu]). nih.gov The phenolic hydroxyl group and halogen substituents on the phenyl rings of the pyrazoline scaffold have been identified as crucial for this interaction. nih.gov

In the context of antiviral activity, pyrazole derivatives have been shown to interact with viral enzymes. One study identified a pyrazole analog that inhibits the NS5B polymerase, an essential enzyme for the replication of the Hepatitis C virus, with an IC₅₀ of 0.5 µM. researchgate.net The common mechanism for many antiviral compounds involves the inhibition of viral nucleic acid synthesis, which points to viral polymerases as a key target for pyrazoline-based agents. tandfonline.com

Applications and Advanced Materials Research

Intermediate in Organic Synthesis

3-Methyl-3-pyrazolin-5-one (B176531) is a readily available and highly reactive starting material for the synthesis of a variety of heterocyclic compounds. jmchemsci.comresearchgate.netjmchemsci.com Its utility as a synthon is primarily due to the presence of an active methylene (B1212753) group and the endocyclic nitrogen atoms, which can participate in a range of chemical reactions.

Synthesis of Complex Organic Molecules

The compound serves as a key building block in the creation of more intricate molecular architectures. For instance, it is utilized in the synthesis of fused pyrazole (B372694) derivatives, which are of significant interest due to their wide range of pharmacological activities. jmchemsci.comjmchemsci.com The synthesis often begins with the reaction of 3-methyl-5-pyrazolone with various aromatic aldehydes to form benzylidene derivatives. These intermediates can then be condensed with hydrazine (B178648) or phenylhydrazine (B124118) to yield fused pyrazole ring systems. jmchemsci.comjmchemsci.com

Another notable application is in the diversity-oriented synthesis of substituted pyrazolo[4,3-d] jmchemsci.comsemanticscholar.orgresearchgate.nettriazin-4-ones. clockss.org This approach allows for the rapid generation of a library of structurally diverse analogs, which is crucial for the exploration of structure-activity relationships in drug discovery. clockss.org Furthermore, 3-methyl-2-pyrazolin-5-one (B87142) derivatives have been used to synthesize novel compounds containing a chromene moiety, which are known to possess various biological activities. semanticscholar.orgresearchgate.net

The following table provides examples of complex organic molecules synthesized using this compound as a starting material.

| Starting Material | Reagents | Product | Reference |

| 3-Methyl-5-pyrazolone | Aromatic aldehydes, Hydrazine/Phenylhydrazine | Fused Pyrazole Derivatives | jmchemsci.comjmchemsci.com |

| 3-Methyl-4-nitro-1H-pyrazol-5-carboxylic acid methyl ester | Dimethylamine, Sodium nitrite | Pyrazolo[4,3-d] jmchemsci.comsemanticscholar.orgresearchgate.nettriazin-4-ones | clockss.org |

| 2-Oxo-2H-chromene-3-carbohydrazide derivatives | 2-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}-3-oxo-butyric acid ethyl esters | 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives | semanticscholar.orgresearchgate.net |

Preparation of Spirocyclic Compounds

The reactivity of this compound extends to the synthesis of spirocyclic compounds, which are three-dimensional structures containing two rings connected by a single common atom. These compounds are of great interest in medicinal chemistry due to their rigid conformations, which can lead to high receptor affinity and selectivity.

A notable example is the reaction of 3-methyl-1-phenylpyrazol-5-one with alkyl 3-bromo-3-nitroacrylates, which affords new spiro-fused 2-nitrocyclopropanecarboxylates. researchgate.net This reaction demonstrates the ability of the pyrazolone (B3327878) ring to act as a nucleophile in the formation of complex spiro architectures. The development of enantioselective methods for the synthesis of spirocycles is an active area of research, as the stereochemistry of these compounds is crucial for their biological activity. rsc.org

Medicinal Chemistry and Drug Development

The pyrazolone nucleus is a prominent structural motif in a large number of pharmaceutically active compounds. jmchemsci.com Derivatives of this compound have been extensively investigated for a wide range of therapeutic applications, owing to their diverse pharmacological activities. rjptonline.orgglobalresearchonline.net

Design of Novel Pyrazolone Derivatives

The core structure of this compound provides a versatile template for the design and synthesis of novel drug candidates. A common strategy involves the condensation of the pyrazolone with various aldehydes to introduce diverse substituents at the 4-position of the ring. jmchemsci.comjmchemsci.com This approach has been used to create libraries of compounds that can be screened for various biological activities.

Furthermore, multi-component reactions involving this compound or its precursors have been developed to generate complex and diverse molecular scaffolds in a single step. For example, a one-pot, four-component domino reaction has been used to synthesize novel 1H-furo[2,3-c]pyrazole-4-amines. researchgate.net Such innovative synthetic methodologies are crucial for the efficient discovery of new therapeutic agents.

Structure-Activity Relationship Studies in Drug Discovery

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, as they provide insights into how the chemical structure of a compound influences its biological activity. For pyrazolone derivatives, SAR studies have been instrumental in optimizing their therapeutic properties.

A prominent example is the SAR study of edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one), a free radical scavenger used in the treatment of stroke. nih.gov These studies revealed that lipophilic substituents are essential for its lipid peroxidation-inhibitory activity. nih.gov By systematically modifying the substituents on the pyrazolone ring, researchers can fine-tune the pharmacological profile of these compounds to enhance their efficacy and reduce potential side effects.

Beyond edaravone, SAR studies have been conducted on various other pyrazolone derivatives to explore their potential as anti-inflammatory, antimicrobial, and anticancer agents. mdpi.comjapsonline.com For instance, the anti-inflammatory activity of pyrazolone derivatives has been shown to be influenced by the nature of the substituents on the pyrazole and attached moieties. japsonline.com

Pharmacological Activities in Clinical Practice and Research

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making them a subject of intense research in medicinal chemistry. rjptonline.orgglobalresearchonline.net These activities include:

Antioxidant Activity: As exemplified by edaravone, pyrazolone derivatives can act as potent antioxidants, scavenging harmful free radicals. nih.gov

Antibacterial and Antifungal Activity: Many pyrazolone derivatives exhibit significant activity against a range of bacterial and fungal strains. jmchemsci.comjmchemsci.comrjptonline.org

Protein Kinase Inhibition: Certain fused pyrazole derivatives synthesized from 3-methyl-5-pyrazolone have shown inhibitory activity against protein kinases, which are important targets in cancer therapy. jmchemsci.comjmchemsci.com

Analgesic and Anti-inflammatory Activity: Pyrazolone derivatives have a long history of use as analgesic and anti-inflammatory agents. rjptonline.orgjapsonline.comresearchgate.net

The following table summarizes some of the reported pharmacological activities of this compound derivatives.

| Derivative Type | Pharmacological Activity | Reference |

| Fused Pyrazole Derivatives | Antibacterial, Antioxidant, Protein Kinase Inhibition | jmchemsci.comjmchemsci.com |

| Pyrazolone derivatives with imidazole, benzimidazole, and benztriazole moieties | Anti-inflammatory | japsonline.com |

| Aryl 3-methyl-5-pyrazolone derivatives | Analgesic, Anti-inflammatory | researchgate.net |

| 4-{1-aza-2-[(aryl) amino)]}-3-methyl-2-pyrazolin-5-ones | Antimicrobial, Analgesic | rjptonline.org |

Catalysis and Coordination Chemistry

Pyrazolone derivatives, including this compound, are recognized for their significant role in coordination chemistry, primarily due to their ability to act as versatile ligands for a wide array of metal ions.

The this compound scaffold possesses multiple coordination sites, allowing it to bind to metal ions in various modes. This adaptability makes it a valuable ligand in the design and synthesis of metal complexes with unique structural and electronic properties. Pyrazolone-based ligands can coordinate with metal ions as neutral molecules or as deprotonated anions, exhibiting monodentate or bidentate chelation. asianpubs.orgnih.govrevistabionatura.com

Research has demonstrated the synthesis and characterization of numerous transition metal complexes involving pyrazolone derivatives. For instance, octahedral complexes of Mn(II), Ni(II), Co(II), and Cu(II) have been reported where the pyrazolone-based Schiff base ligand coordinates to the metal ion through the azomethine nitrogen and the keto oxygen. mdpi.com In other studies, the ligand has been shown to behave as a neutral bidentate Lewis base, coordinating through two nitrogen atoms of the pyrazole and pyrazine moieties to form a six-membered ring with the metal center. asianpubs.org The coordination chemistry of acylpyrazolone ligands with main group, transition metal, lanthanide, and actinide elements has been extensively reviewed, highlighting their versatility. nih.gov

The introduction of different functional groups onto the pyrazolone ring allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. chemrxiv.org This can influence their stability, reactivity, and potential applications in areas such as catalysis and materials science. nih.govbohrium.com For example, the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one derivatives under specific conditions has led to the formation of various metal chelates with distinct geometries and magnetic properties. nih.gov

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|

| Mn(II), Ni(II), Co(II), Cu(II) | Pyrazolone Phenylhydrazone Schiff Base | Bidentate (Azomethine N, Keto O) | Octahedral | mdpi.com |

| Cr(III), Fe(III), Co(II), Ni(II), Cu(II) | 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide | Monobasic bidentate (Hydroxo and Thiol groups) | Octahedral (Fe(III), Co(II)) | nih.gov |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | (E)-3-[4-(hydroxy(phenyl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]quinoxalin-2(1H)one | Neutral bidentate (Pyrazole N, Pyrazine N) | Tetrahedral | asianpubs.org |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 5-methyl-3-(trifluoromethyl)-1H-pyrazole | Monodentate (Pyridine N) | Six-coordinate | chemrxiv.org |

Agricultural Chemistry (e.g., Herbicidal Potential)

Pyrazole derivatives have been a significant focus in agrochemical research due to their broad spectrum of biological activities. nih.govnih.gov Specifically, compounds derived from the pyrazolone scaffold have demonstrated notable potential as herbicides. nih.govrsc.orgresearchgate.net

The herbicidal activity of these compounds often targets specific enzymes in plants. For example, 4-Hydroxyphenylpyruvate dioxygenase (HPPD) has been identified as a key target for many pyrazole-based herbicides. rsc.orgresearchgate.net A series of 1-acyl-3-phenyl-pyrazol benzophenones were designed as HPPD inhibitors, with some compounds showing greater potency against barnyard grass than the commercial herbicide pyrazoxyfen. rsc.orgresearchgate.net